Aak1-IN-4

Kinase inhibition Enzymatic assay AAK1 pharmacology

In vivo neuropathic pain research requires CNS-penetrable AAK1 inhibitors with validated oral efficacy-yet potency varies >190-fold and selectivity over BIKE/GAK differs by orders of magnitude across commercial sources. AAK1-IN-4 eliminates this variability: • Cellular IC50: 8.6 nM; enzymatic IC50: 4.6 nM • Spinal cord-to-plasma ratio: 8.8 (superior CNS exposure) • Oral efficacy: 3-10 mg/kg in CCI and STZ-induced DPNP models • Metabolic stability (human/rat/mouse microsomes): 95/95/93; no CYP inhibition. BenchChem supplies this comparator to clinical candidate BMS-986176/LX-9211 for reproducible PK/PD studies.

Molecular Formula C20H28N4O3
Molecular Weight 372.5 g/mol
Cat. No. B12416940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAak1-IN-4
Molecular FormulaC20H28N4O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N
InChIInChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1
InChIKeyHINOQCZIDBNXEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAK1-IN-4: Selective CNS-Penetrant AAK1 Inhibitor


AAK1-IN-4 (compound 43) is a small-molecule inhibitor of adaptor protein-2-associated kinase 1 (AAK1), a serine/threonine kinase belonging to the Numb-associated kinase (NAK) family that regulates clathrin-mediated endocytosis and synaptic vesicle recycling [1]. It is a biaryl alkyl ether chemotype optimized from the clinical candidate BMS-986176/LX-9211 [2]. AAK1-IN-4 is characterized as highly selective, CNS-penetrable, and orally active, with demonstrated efficacy in preclinical neuropathic pain models [3].

1
Supports AAK1 signaling and clathrin-mediated endocytosis studies
2
Reported CNS-penetrant profile suitable for neuropathic pain model research
3
Orally active for preclinical rodent studies; may support in vivo kinase target engagement

Why AAK1-IN-4 Cannot Be Substituted


AAK1 inhibitors exhibit substantial variability in key differentiating parameters that directly impact experimental outcomes. Potency against AAK1 varies by over 190-fold among reported inhibitors [1], while selectivity over the closely related family members BIKE and GAK can differ by orders of magnitude . CNS penetration, as measured by spinal cord-to-plasma concentration ratios, ranges from modest to high across chemotypes [2]. In vivo efficacy in neuropathic pain models is achieved at different oral doses depending on the compound's pharmacokinetic and pharmacodynamic profile [3]. Substituting AAK1-IN-4 with another inhibitor without accounting for these quantifiable differences risks confounded experimental interpretation and irreproducible results.

!
AAK1 inhibitory potency can vary over 190-fold among reported inhibitors; direct replacement may shift assay sensitivity.
!
Selectivity over BIKE and GAK differs by orders of magnitude; off-target kinase context requires separate validation.
!
CNS exposure ratios range from modest to high across chemotypes; in vivo model-response endpoints are dose- and chemotype-dependent.

AAK1-IN-4 Quantitative Evidence


Comparative AAK1 Potency

AAK1-IN-4 exhibits an AAK1 IC50 of 4.6 nM and a Filt Ki of 0.9 nM [1]. In comparison, the clinical candidate BMS-986176/LX-9211 (compound 4) has an IC50 of 2 nM , LP-935509 has an IC50 of 3.3 nM , and AAK1 inhibitor (S)-31 has an IC50 of 5.8 nM . While BMS-986176/LX-9211 is slightly more potent in the enzymatic assay, AAK1-IN-4 demonstrates comparable nanomolar potency within the same chemical series.

Comparative AAK1 Potency
Reported
IC50 4.6 nM
Filt Ki 0.9 nM
Comparable nM-range inhibition to clinical-stage AAK1 inhibitors
BMS-986176/LX-9211 IC50 2 nM; within 2.3-fold
Kinase inhibition Enzymatic assay AAK1 pharmacology

Cellular AAK1 Inhibition

AAK1-IN-4 exhibits a cellular IC50 of 8.6 nM [1]. This cellular potency is maintained with minimal shift from the enzymatic IC50 (4.6 nM), indicating efficient cell permeability and target engagement in a cellular context [2]. In contrast, the earlier AAK1 inhibitor TIM-098a shows an IC50 of 870 nM in transfected cells, representing a 101-fold difference in cellular potency [3].

Cellular AAK1 Inhibition
Reported
IC50 8.6 nM
Cell-based target engagement at low nM, minimal shift from enzymatic IC50
101-fold more potent than earlier inhibitor TIM-098a (870 nM)
Cellular target engagement Cell-based assay AAK1 inhibition

CNS Penetration & Spinal Cord Exposure

AAK1-IN-4 achieves a spinal cord-to-plasma concentration ratio of 8.8 following oral administration of 3 mg/kg in rats [1]. This high ratio demonstrates preferential accumulation in the central nervous system, a critical feature for neuropathic pain indications where spinal AAK1 inhibition is required. For comparison, the clinical candidate BMS-986176/LX-9211 is also described as CNS-penetrant but with less extensively published exposure metrics , while AAK1 inhibitor (S)-31 demonstrates brain penetrance in mice without published quantitative ratio data [2].

CNS Penetration
Reported
Spinal cord/plasma ratio 8.8
Quantitative CNS exposure context supports spinal target engagement interpretation
3 mg/kg p.o. in rats; no published ratio for comparators
CNS penetration Spinal cord exposure Blood-brain barrier permeability

In Vivo Neuropathic Pain Efficacy

AAK1-IN-4 demonstrates robust, dose-dependent efficacy in two rat models of neuropathic pain. In the chronic constriction injury (CCI) model, a single oral dose of 3 mg/kg significantly reduced tactile allodynia with nearly 80% inhibition of the pain response [1]. In the streptozotocin-induced diabetic peripheral neuropathic pain (DPNP) model, oral doses of 3 mg/kg and 10 mg/kg achieved over 60% and over 80% peak pain response inhibition, respectively . In comparison, BMS-986176/LX-9211 (compound 4) is 4-fold less potent in vitro than compound 58 and requires higher plasma exposure to achieve similar efficacy in the CCI model [2]. AAK1 inhibitor (S)-31 requires 30 mg/kg subcutaneous administration to achieve μ2 phosphorylation reduction in mice .

In Vivo Model Response
Reported
CCI ~80% inhibition
DPNP >60–80% inhibition
Dose-dependent endpoint response in two neuropathic pain models
3–10 mg/kg p.o.; lower dose than (S)-31 (30 mg/kg s.c.)
Neuropathic pain In vivo pharmacology Analgesic efficacy

Metabolic Stability and CYP Profile

AAK1-IN-4 exhibits excellent metabolic stability in liver microsomes from three species, with stability values of 95 (human), 95 (rat), and 93 (mouse) at 0.5 µM over 0-10 minutes [1]. Importantly, it shows no CYP inhibition issues . While similar metabolic stability data is not uniformly reported for other AAK1 inhibitors, the absence of CYP inhibition is a notable advantage for in vivo studies where drug-drug interaction liability could confound results .

Metabolic Stability
Reported
Human 95
Rat 95
Mouse 93
High stability across species; no CYP inhibition noted
Liver microsomes, 0.5 µM, 0–10 min; comparative data not available
Metabolic stability CYP inhibition Liver microsomes

Selectivity vs. BIKE and GAK

AAK1-IN-4 is described as 'highly selective' for AAK1 [1], though comprehensive kinome-wide selectivity data is not published. In contrast, LP-935509 has reported selectivity metrics against the closely related NAK family members BIKE (IC50 = 14 nM, 4.2-fold selectivity) and GAK (IC50 = 320 nM, 97-fold selectivity) . AAK1 inhibitor (S)-31 displays 25-fold selectivity over BIKE (IC50 = 0.161 µM) . The absence of published quantitative selectivity data for AAK1-IN-4 represents a knowledge gap that should be considered when selecting this compound for studies where selectivity is paramount .

Selectivity vs. BIKE/GAK
Data to verify
Described as highly selective; no published quantitative data
Off-target kinase profiling remains to be reviewed for this chemotype
LP-935509 and (S)-31 have defined BIKE/GAK selectivity; this gap may affect study design
Kinase selectivity NAK family Off-target activity

AAK1-IN-4 Recommended Applications


In Vivo Neuropathic Pain Validation

AAK1-IN-4 is optimally suited for in vivo target validation studies in rodent models of neuropathic pain due to its robust oral efficacy at low doses (3-10 mg/kg) in both CCI and STZ-induced DPNP models [1]. The high spinal cord-to-plasma ratio of 8.8 ensures adequate CNS exposure [2], while the absence of CYP inhibition minimizes drug-drug interaction concerns in combination studies .

Cellular Target Engagement Studies

With a cellular IC50 of 8.6 nM [1], AAK1-IN-4 is appropriate for cellular assays requiring potent AAK1 inhibition with minimal shift from enzymatic potency. This property supports mechanism-of-action studies in cell culture models of endocytosis and synaptic vesicle recycling [2].

Comparative Pharmacology with Clinical Candidates

AAK1-IN-4 belongs to the same biaryl alkyl ether chemotype as the clinical candidate BMS-986176/LX-9211 and compound 58 [1]. Its comparable potency (IC50 4.6 nM vs 2 nM for BMS-986176/LX-9211) and high CNS penetration make it a valuable comparator compound for understanding structure-activity relationships within this series and for benchmarking novel AAK1 inhibitors [2].

Cross-Species PK & ADME

The high metabolic stability in human, rat, and mouse liver microsomes (values 95, 95, 93) [1] and the absence of CYP inhibition [2] position AAK1-IN-4 as a useful tool for cross-species pharmacokinetic studies and for establishing PK/PD relationships in neuropathic pain models.

Application
Selection Property
Validation Focus
Neuropathic pain model endpoint studies
CNS exposure and oral PK profile
Model-response endpoint and spinal target engagement
Cellular AAK1 target engagement assays
Cell permeability and low cellular IC50 context
Endocytosis and synaptic vesicle recycling readouts
Benchmarking within biaryl alkyl ether series
Comparable potency to clinical-stage AAK1 inhibitors
Structure-activity relationship and selectivity context
Cross-species metabolic stability assessment
High microsomal stability, no CYP inhibition
PK/PD relationship and dose-exposure interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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